molecular formula C8H8N2O3 B14815779 2-Hydroxyterephthalamide

2-Hydroxyterephthalamide

Cat. No.: B14815779
M. Wt: 180.16 g/mol
InChI Key: LSDGSHVKOXXNDA-UHFFFAOYSA-N
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Description

2-Hydroxybenzene-1,4-dicarboxamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two carboxamide groups attached to a benzene ring at the 1 and 4 positions, with a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2-hydroxyterephthalic acid with ammonia or an amine under specific conditions. One common method includes the following steps:

    Starting Material: 2-hydroxyterephthalic acid.

    Reagent: Ammonia or an amine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as water or ethanol, under reflux conditions to ensure complete reaction.

    Product Isolation: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-hydroxybenzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Hydroxybenzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxybenzene-1,4-dicarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyterephthalic Acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.

    2-Hydroxybenzamide: Contains a single carboxamide group.

    1,4-Dicarboxamidebenzene: Lacks the hydroxyl group.

Uniqueness

2-Hydroxybenzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-hydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C8H8N2O3/c9-7(12)4-1-2-5(8(10)13)6(11)3-4/h1-3,11H,(H2,9,12)(H2,10,13)

InChI Key

LSDGSHVKOXXNDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)C(=O)N

Origin of Product

United States

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